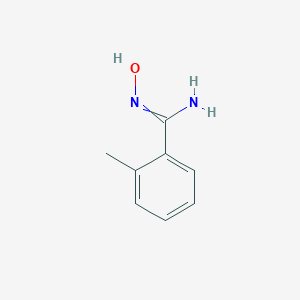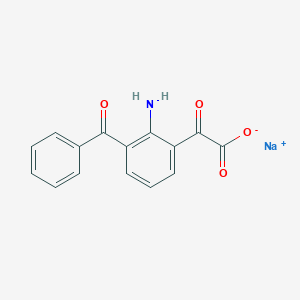
2-methylbenzamide Oxime
Übersicht
Beschreibung
2-Methylbenzamide Oxime belongs to the class of organic compounds known as toluenes . It is an organic building block with the empirical formula C8H10N2O . The molecular weight is 150.18 .
Synthesis Analysis
The synthesis of oximes, including 2-methylbenzamide Oxime, is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The reaction involves a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) . The synthesis of aminooxy-peptide precursors is challenging due to the high reactivity of the aminooxy moiety .
Molecular Structure Analysis
The molecular structure of 2-Methylbenzamide Oxime can be represented by the SMILES string Cc1ccccc1\\C(N)=N/O . The InChI key is UAKAWWHOQNNATR-UHFFFAOYSA-N .
Chemical Reactions Analysis
Oximes, including 2-methylbenzamide Oxime, are known for their widespread applications as organophosphate (OP) antidotes . They are also used in the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
Physical And Chemical Properties Analysis
2-Methylbenzamide Oxime is a solid with a melting point of 144-148 °C . It is considered to have less solubility in water .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antidotes for Organophosphate Poisoning
2-Methylbenzamide Oxime, like other oximes, is significant in medicinal chemistry due to its potential role as an antidote for organophosphate (OP) poisoning . OP compounds are highly toxic and are used in pesticides, insecticides, and nerve agents. Oximes can reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by OPs, thereby reversing the toxic effects .
Pharmaceutical Development: Antibacterial and Anticancer Agents
Oximes have been identified for their antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities . The presence of the oxime functional group in compounds like 2-methylbenzamide Oxime can lead to the development of new pharmaceuticals with these properties.
Organic Synthesis: Intermediate for Pharmacological Derivatives
In organic synthesis, 2-methylbenzamide Oxime serves as an intermediate for the synthesis of various pharmacological derivatives. Its reactivity and stability make it a valuable building block for creating more complex molecules with desired biological activities .
Analytical Chemistry: Chemical Building Blocks
2-Methylbenzamide Oxime is used as a chemical building block in analytical chemistry. It can be utilized in the synthesis of other compounds or as a standard in analytical methods to identify or quantify substances .
Biochemical Research: Kinase Inhibition
Recent studies have shown that oximes can act as kinase inhibitors, which are crucial in anticancer and anti-inflammatory therapies. They inhibit various kinases involved in cell signaling pathways, making them potential candidates for treating diseases like cancer .
Environmental Applications: Green Chemistry
Oximes, including 2-methylbenzamide Oxime, are being explored for their role in green chemistry. They can be used in solvent-free reactions, which are more environmentally friendly and sustainable .
Wirkmechanismus
- The primary target of 2-methylbenzamide oxime is not well-documented in the literature. However, oximes, in general, belong to the imine family and are formed by the reaction of hydroxylamine with aldehydes or ketones . The compound likely interacts with specific proteins or enzymes, but further research is needed to pinpoint its exact targets.
- Upon interaction with its target, 2-methylbenzamide oxime forms an oxime adduct. This process is essentially irreversible, as the adduct dehydrates, converting the ketone or aldehyde into the corresponding oxime .
Target of Action
Mode of Action
Safety and Hazards
2-Methylbenzamide Oxime is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAWWHOQNNATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzamide Oxime | |
CAS RN |
40312-14-9 | |
| Record name | 40312-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)


![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)